6-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
6-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydropyridine ring, a thiazole ring, and a piperazine moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyridine core, followed by the introduction of the thiazole ring and the piperazine moiety. Each step requires specific reagents and conditions, such as:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Thiazole Ring: This step may involve the cyclization of a thioamide with a haloketone under basic conditions.
Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving dihydropyridine and thiazole derivatives.
Medicine: The compound could be investigated for its pharmacological properties, such as potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide would depend on its specific application. In a pharmacological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The dihydropyridine ring is known to interact with calcium channels, while the thiazole and piperazine moieties could modulate other biological pathways.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.
Piperazine derivatives: Molecules containing a piperazine ring, often used in pharmaceuticals.
Uniqueness
6-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[4-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-15-3-2-4-18(11-15)26-7-9-27(10-8-26)20(29)12-17-14-31-22(24-17)25-21(30)16-5-6-19(28)23-13-16/h2-6,11,13-14H,7-10,12H2,1H3,(H,23,28)(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXRFUUDPCGDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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